![molecular formula C15H11Cl2N3OS B2378373 2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-80-1](/img/structure/B2378373.png)

2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

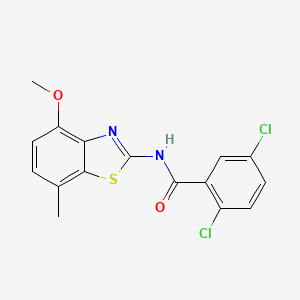

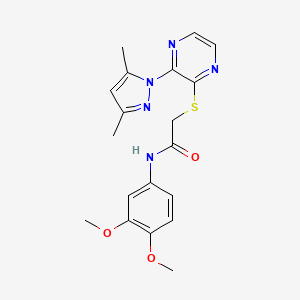

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. The compound is part of the triazolo-triazine family, which are nitrogen-rich compounds with suitable explosophoric groups . These compounds have a fused triazole and triazine framework and various functional groups .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and molecular dimensions of various triazine derivatives, revealing insights into their aromatic delocalization and the conformation of substituents. For instance, studies on 2-ethylsulfanyl pyrazolo[1,5-a][1,3,5]triazines have shown different conformations adopted by ethylsulfanyl substituents, with no hydrogen bonds in the crystal structures but evidence of pi-stacking interactions (Insuasty et al., 2008). These insights are crucial for understanding the chemical behavior and potential applications of such compounds.

Chemical Modification and Reactions

The chemical modification and reactions of triazine derivatives have been widely studied. For example, the oxidation of sulfur atoms in certain dihydropyridine derivatives has led to the identification of compounds with specific structural properties, such as methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate, which was identified through NMR spectroscopy and X-ray structural analysis (Krasnova et al., 2013). Such modifications are essential for creating new compounds with desired properties for various applications.

Biological Applications and Interactions

The biological applications of triazine derivatives have also been explored, particularly their interactions with proteins and potential for antimicrobial activities. For instance, sulfonated zinc-triazine complexes have been synthesized and characterized, with studies on their binding to bovine serum albumin (BSA) indicating potential for serum distribution via albumins (Abeydeera et al., 2018). Additionally, novel sulfonamide derivatives incorporating triazine motifs have been reported to inhibit carbonic anhydrase, suggesting potential applications in developing unconventional anticancer drugs (Havránková et al., 2018).

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Triazine derivatives have been found to interact with various biochemical pathways, including cell cycle regulation and apoptosis .

Pharmacokinetics

Based on its molecular structure, it is likely to have good membrane permeability, which could potentially lead to good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to have cytotoxic activities, suggesting that this compound may also have potential anti-cancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other molecules that compete for the same target .

properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDNPDNWYXJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)

![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)

![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)

![N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2378313.png)